Cas no 106032-53-5 ((1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol)

(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol structure
106032-53-5 structure
Product Name:(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Numero CAS:106032-53-5
MF:C16H17NO3
MW:271.311084508896
MDL:MFCD30188533
CID:171940
PubChem ID:440988
Update Time:2025-04-19

(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, (1R)-
    • (1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • (+)-Demethylcoclaurine
    • (+)-HIGENAMINE
    • (1R)-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • (1S)-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • (R)-Norcoclaurine
    • (S)-(-)-higenamine
    • (S)-norcoclaurine
    • AC1L9ACA
    • C06347
    • CHEBI:27751
    • CHEMBL501778
    • norcoclaurine
    • SureCN5898913
    • (1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • SCHEMBL5898913
    • UNII-6016M93W29
    • 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, (1R)-
    • Q27103301
    • 6016M93W29
    • EN300-22053210
    • DTXSID90331552
    • 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (1R)-
    • (R)-(+)-Higenamine
    • 106032-53-5
    • Higenamine, (+)-
    • 6,7-Dihydroxy-(1R)-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
    • 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (R)-
    • BDBM50242856
    • MDL: MFCD30188533
    • Inchi: 1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2/t14-/m1/s1
    • Chiave InChI: WZRCQWQRFZITDX-CQSZACIVSA-N
    • Sorrisi: OC1C(=CC2CCN[C@H](CC3C=CC(=CC=3)O)C=2C=1)O

Proprietà calcolate

  • Massa esatta: 271.12091
  • Massa monoisotopica: 271.121
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 2
  • Complessità: 317
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 72.7Ų

Proprietà sperimentali

  • Densità: 1.317
  • Punto di ebollizione: 522.4°Cat760mmHg
  • Punto di infiammabilità: 209.6°C
  • Indice di rifrazione: 1.666
  • PSA: 72.72
  • LogP: 2.56170

(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-22053210-0.05g
(1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
106032-53-5
0.05g
$2755.0 2023-09-16

(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Letteratura correlata

Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd